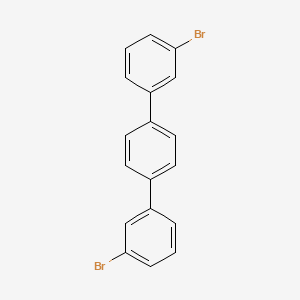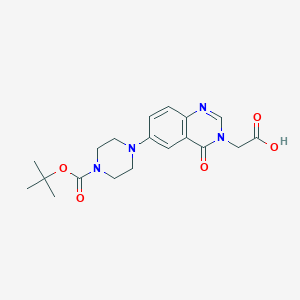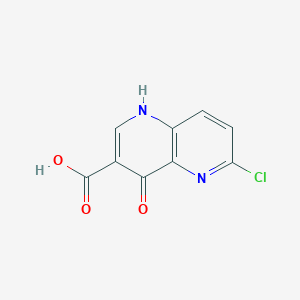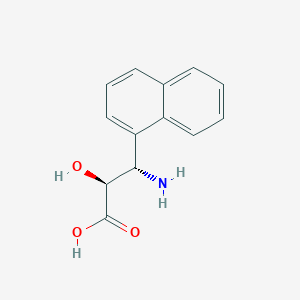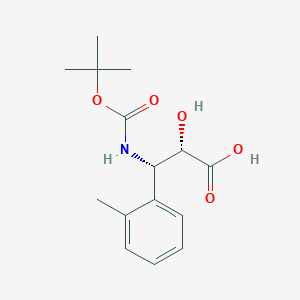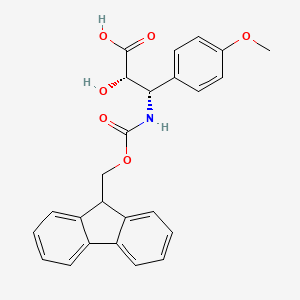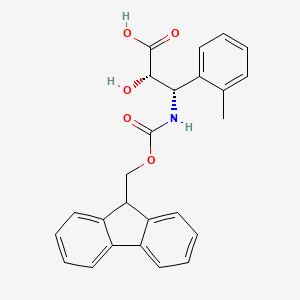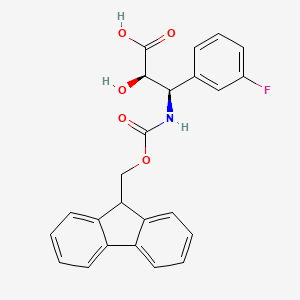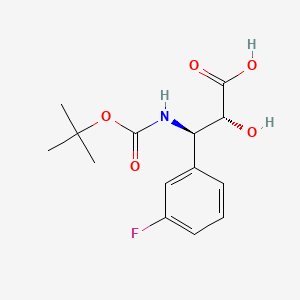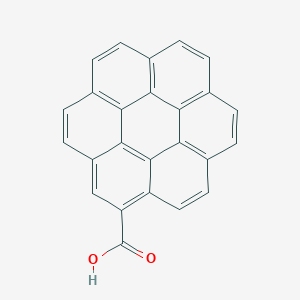
Coronene-1-carboxylic acid
Vue d'ensemble
Description
Coronene-1-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C25H12O2 and a molecular weight of 344.36 g/molIt is characterized by a highly conjugated system, making it an excellent candidate for use in materials science, organic electronics, and biomedical research.
Applications De Recherche Scientifique
Coronene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the formation of two-dimensional molecular template structures and self-assembly processes in supramolecular chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: this compound is utilized in the development of organic semiconductors, photonic devices, and optoelectronic materials.
Safety and Hazards
According to the safety data sheet, Coronene-1-carboxylic acid may cause damage to organs and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with protective gloves/protective clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .
Orientations Futures
The influence of carboxyl and amine substituting groups on the aggregation of coronene is being studied, which is relevant to understand the formation of carbon nanomaterials, including graphene quantum dots (GQDs) . This research could lead to advancements in the streamlined synthesis of aromatic ketones from feedstock chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of coronene-1-carboxylic acid typically involves the functionalization of coronene, a well-known PAH
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves organic synthesis techniques. These methods are designed to be selective and reproducible, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Coronene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aromatic structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohol derivatives.
Mécanisme D'action
The mechanism by which coronene-1-carboxylic acid exerts its effects involves its highly conjugated aromatic structure. This allows for strong π-π interactions with other molecules, facilitating the formation of stable complexes. These interactions are crucial in self-assembly processes and the formation of molecular templates. The compound’s ability to interact with various molecular targets and pathways makes it a versatile tool in scientific research.
Comparaison Avec Des Composés Similaires
Coronene: A parent compound of coronene-1-carboxylic acid, characterized by its flat, planar structure.
Corannulene: Unlike coronene, corannulene has a bowl-shaped structure, which gives it unique properties such as bowl-flipping dynamics and electron-accepting capabilities.
Graphene: A network of carbon atoms with a structure similar to PAHs, used in various advanced materials applications.
Uniqueness: this compound stands out due to its carboxyl functional group, which enhances its reactivity and allows for a broader range of chemical modifications compared to its parent compound, coronene. This functionalization makes it particularly valuable in the development of advanced materials and molecular templates.
Propriétés
IUPAC Name |
coronene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H12O2/c26-25(27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYWDUIBNMEJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597436 | |
| Record name | Coronene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97839-93-5 | |
| Record name | Coronene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


